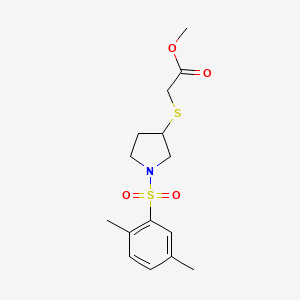

Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

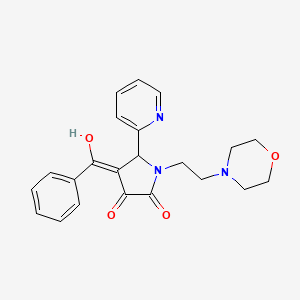

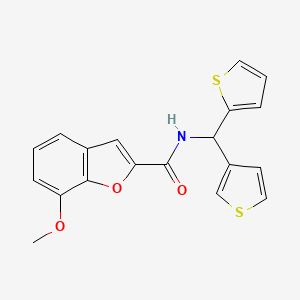

“Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate” is a chemical compound with the molecular formula C15H21NO4S2 and a molecular weight of 343.46. It belongs to the class of compounds known as sulfonamides .

Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a sulfonyl group attached to the pyrrolidine ring, and a thioacetate group attached to the same carbon as the sulfonyl group.Applications De Recherche Scientifique

Synthetic Applications and Biological Activity

Heteroannulation Reactions for Antibiotic Synthesis : Research involving the synthesis of dimethyl sulfomycinamate, an acidic methanolysis product of the sulfomycin family of thiopeptide antibiotics, demonstrates the utility of related chemical structures in creating complex antibiotics. This synthesis involved a multistep Bohlmann-Rahtz heteroannulation reaction, showcasing the compound's role in antibiotic development through intricate synthetic pathways (Bagley et al., 2005).

Antimicrobial Activity Exploration : Another study focused on the synthesis, crystal structure, and antimicrobial activity of a novel bicyclic thiohydantoin fused to pyrrolidine compound. This research highlights the potential for compounds within this chemical family to serve as the basis for developing new antimicrobial agents (Nural et al., 2018).

Ligand Synthesis for Asymmetric Catalysis : The preparation of chiral pyridine–phosphine ligands for Pd-catalyzed asymmetric allylic alkylations demonstrates the compound's relevance in synthesizing ligands that facilitate selective chemical reactions, which are crucial in producing enantiomerically pure pharmaceuticals (Uenishi & Hamada, 2001).

Ionic Liquids and Catalysis : Research on nicotinium methane sulfonate, a derivative within the same chemical family, showcases the use of such compounds in catalyzing the synthesis of pyridines, indicating their potential as environmentally friendly catalysts in organic synthesis (Tamaddon & Azadi, 2018).

Synthesis of Pyridines and Pyrimidinones : The one-pot synthesis of pyridines and the generation and trapping of dimethylenepyrimidin-4-ones in Diels-Alder and Michael additions highlight the versatility of related compounds in synthesizing a wide array of heterocyclic compounds, which are foundational structures in many pharmaceutical agents (Xiong et al., 2004); (Tomé et al., 1996).

Propriétés

IUPAC Name |

methyl 2-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S2/c1-11-4-5-12(2)14(8-11)22(18,19)16-7-6-13(9-16)21-10-15(17)20-3/h4-5,8,13H,6-7,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHZDXLNULSTKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2679186.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2679190.png)

![1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2679192.png)

![7-cyclopropyl-6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2679194.png)

![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2679197.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2679202.png)

![Methyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2679204.png)